molecular formula C12H14N2O4 B3339531 (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-40-6

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339531
CAS No.: 1049980-40-6
M. Wt: 250.25 g/mol
InChI Key: OMUVMRKMUCNUGA-KOLCDFICSA-N
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Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which influences its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The nitrobenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.

    (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of a nitro group, affecting its chemical properties and biological activity.

Uniqueness

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The stereochemistry further enhances its specificity in interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18/h1-4,9,11,13H,5-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVMRKMUCNUGA-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid

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